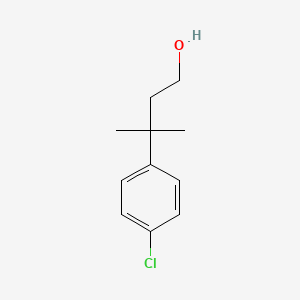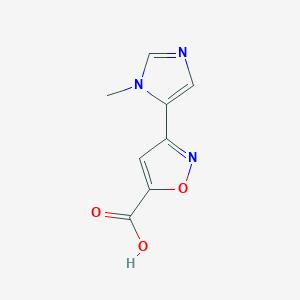
3-(6-Chloropyridin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Chloropyridin-3-yl)propanenitrile: is an organic compound with the molecular formula C8H6ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a chlorine atom at the 6th position of the pyridine ring and a nitrile group at the 3rd position of the propyl chain makes this compound unique. It is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Slow Evaporation Technique: Single crystals of the compound can be grown using the slow evaporation technique, which involves dissolving the compound in a suitable solvent and allowing it to evaporate slowly to form crystals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.
Major Products Formed:
Amines: Substitution of the chlorine atom with an amine group can form various amine derivatives.
Thiols: Substitution with thiols can produce thiol derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 3-(6-Chloropyridin-3-yl)propanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the interaction of pyridine derivatives with biological systems.
Medicine:
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds due to its unique chemical properties.
Industry:
Mécanisme D'action
The mechanism of action of 3-(6-Chloropyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The chlorine atom on the pyridine ring and the nitrile group play crucial roles in its reactivity. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(6-Chloropyridin-3-yl)-3-oxopropanenitrile: This compound has an additional oxo group, which alters its chemical properties and reactivity.
3-{(6-Chloropyridin-3-yl)methylamino}propanenitrile: This compound has a methylamino group, which affects its biological activity and applications.
Uniqueness: 3-(6-Chloropyridin-3-yl)propanenitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of the nitrile group. These features make it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
3-(6-chloropyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C8H7ClN2/c9-8-4-3-7(6-11-8)2-1-5-10/h3-4,6H,1-2H2 |
Clé InChI |
MXZUFCIIDKEJAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)




